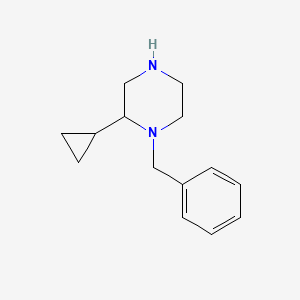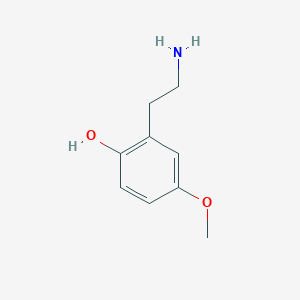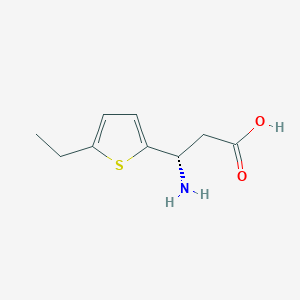
1-Benzyl-2-cyclopropylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-2-cyclopropylpiperazine is a chemical compound with the molecular formula C14H20N2. It is a derivative of piperazine, a heterocyclic organic compound that has a wide range of applications in pharmaceuticals and other industries. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the piperazine ring, along with a cyclopropyl group.
Preparation Methods
The synthesis of 1-Benzyl-2-cyclopropylpiperazine can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically involves the reaction of a protected 1,2-diamine with a sulfonium salt under basic conditions, followed by deprotection to yield the desired piperazine derivative . Another method includes the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields .
Industrial production methods often involve the use of batch or flow reactors, where the reaction conditions can be carefully controlled to optimize yield and purity. Heterogeneous catalysis using metal ions supported on polymeric resins is also employed to facilitate the synthesis of monosubstituted piperazines .
Chemical Reactions Analysis
1-Benzyl-2-cyclopropylpiperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: Nucleophilic substitution reactions are common, where the benzyl or cyclopropyl groups can be replaced by other functional groups using appropriate nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction results in secondary amines .
Scientific Research Applications
1-Benzyl-2-cyclopropylpiperazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: This compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 1-Benzyl-2-cyclopropylpiperazine involves its interaction with specific molecular targets in the body. It is known to act on the serotonergic and dopaminergic receptor systems, similar to other piperazine derivatives. This interaction leads to an increase in the concentration of neurotransmitters like serotonin and dopamine in the extracellular fluid, which can result in various physiological effects .
Comparison with Similar Compounds
1-Benzyl-2-cyclopropylpiperazine can be compared with other piperazine derivatives such as:
1-Benzylpiperazine: Known for its stimulant properties and used recreationally.
1-Cyclopropylpiperazine: Studied for its potential therapeutic applications.
1-(3-Chlorophenyl)piperazine: Used in the synthesis of antidepressant drugs.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to other piperazine derivatives.
Properties
Molecular Formula |
C14H20N2 |
|---|---|
Molecular Weight |
216.32 g/mol |
IUPAC Name |
1-benzyl-2-cyclopropylpiperazine |
InChI |
InChI=1S/C14H20N2/c1-2-4-12(5-3-1)11-16-9-8-15-10-14(16)13-6-7-13/h1-5,13-15H,6-11H2 |
InChI Key |
BFDFGYKRCQWEQH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2CNCCN2CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(3-methylcyclobutyl)methyl]-1H-pyrazolo[3,4-c]pyridin-4-amine](/img/structure/B13556747.png)
![2-[3-(Benzyloxy)-2-methylprop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13556756.png)

![[5-(Aminomethyl)-1,3,4-thiadiazol-2-yl]methanol dihydrochloride](/img/structure/B13556767.png)




![(5Z)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-[3-ethoxy-4-(3-methylbutoxy)benzylidene]-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B13556795.png)
![Ethyl 6,6-dimethyl-1-oxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13556798.png)


